molecular formula C16H15NO3S2 B2770851 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448063-99-7

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2770851
CAS No.: 1448063-99-7
M. Wt: 333.42
InChI Key: FISDQJFPYPYHLF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and a sulfonamide group

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Future Directions

Future research could focus on exploring the potential applications of this compound in various fields such as medicinal chemistry, materials science, or as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 2-hydroxy-1-naphthaldehyde, is reacted with an appropriate amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Sulfonation: The amine is reacted with thiophene-2-sulfonyl chloride under basic conditions to form the final sulfonamide product.

The reaction conditions generally involve the use of solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the naphthalene ring can undergo oxidation to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Formation of naphthalenone derivatives.

    Reduction: Formation of thiophene-2-amine derivatives.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydroxyl and sulfonamide groups can form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)thiophene-2-sulfonamide: Lacks the naphthalene ring, making it less complex.

    N-(2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide: Contains a phenyl ring instead of a naphthalene ring, which may alter its reactivity and biological activity.

    N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzene-2-sulfonamide: Contains a benzene ring instead of a thiophene ring, affecting its chemical properties.

Uniqueness

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its naphthalene and thiophene rings, along with the sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-15(11-17-22(19,20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,17-18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISDQJFPYPYHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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